N-methyl-1H-pyrrol-1-amine
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Overview
Description
N-methyl-1H-pyrrol-1-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₅H₈N₂ It is a derivative of pyrrole, where the nitrogen atom in the pyrrole ring is substituted with a methyl group
Mechanism of Action
Target of Action
N-methyl-1H-pyrrol-1-amine is a derivative of pyrrole, a nitrogen-containing heterocyclic compound . Pyrrole and its analogs are known to interact with various biological targets due to their diverse biological and medicinal importance . They are part of biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, which play vital roles in photosynthesis, oxygen transport, storage, and redox cycling reactions .
Mode of Action
Pyrrole derivatives generally react with electrophiles at the α position (c2 or c5), due to the highest degree of stability of the protonated intermediate . They react easily with nitrating, sulfonating, and halogenating agents .
Biochemical Pathways
Pyrrole and its analogs are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (hiv-1) and cellular dna polymerases protein kinases .
Result of Action
Pyrrole and its analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-1H-pyrrol-1-amine can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with methylamine in the presence of a catalytic amount of iron (III) chloride . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its operational simplicity and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-methyl-1H-pyrrol-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-methyl-1H-pyrrolidine.
Substitution: Formation of N-alkyl-N-methyl-1H-pyrrol-1-amine derivatives.
Scientific Research Applications
N-methyl-1H-pyrrol-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Comparison with Similar Compounds
Pyrrole: The parent compound, lacking the methyl substitution on the nitrogen atom.
N-methylpyrrole: Similar structure but without the amine group.
Pyrrolidine: A fully saturated analog of pyrrole.
Uniqueness: N-methyl-1H-pyrrol-1-amine is unique due to the presence of both a methyl group and an amine group on the pyrrole ring. This dual substitution imparts distinct chemical properties, making it more reactive in certain reactions compared to its analogs .
Properties
CAS No. |
110955-69-6 |
---|---|
Molecular Formula |
C5H8N2 |
Molecular Weight |
96.1 |
Purity |
95 |
Origin of Product |
United States |
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